5-Aminomethyl-3-isopropylisoxazole

Agrochemical Synthesis Herbicide Development Isoxazole Building Blocks

5-Aminomethyl-3-isopropylisoxazole (CAS 543713-30-0) is a heterocyclic building block from the isoxazole family, characterized by a primary amine (-CH2NH2) at the 5-position and an isopropyl group at the 3-position of the ring. With a molecular formula of C7H12N2O and a molecular weight of 140.18 g/mol, it serves as a key intermediate for introducing an aminomethyl-isoxazole motif into more complex structures.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 543713-30-0
Cat. No. B1308956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminomethyl-3-isopropylisoxazole
CAS543713-30-0
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=C1)CN
InChIInChI=1S/C7H12N2O/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4,8H2,1-2H3
InChIKeyMKXNIPKWBZUUAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminomethyl-3-isopropylisoxazole (CAS 543713-30-0) Procurement Profile: A Versatile Isoxazole Building Block for Agrochemical and Pharmaceutical Synthesis


5-Aminomethyl-3-isopropylisoxazole (CAS 543713-30-0) is a heterocyclic building block from the isoxazole family, characterized by a primary amine (-CH2NH2) at the 5-position and an isopropyl group at the 3-position of the ring . With a molecular formula of C7H12N2O and a molecular weight of 140.18 g/mol, it serves as a key intermediate for introducing an aminomethyl-isoxazole motif into more complex structures . This compound is primarily utilized as a synthetic reagent for generating functionalized isoxazole libraries, with specific applications documented in the design of novel herbicides and pharmaceutical candidates .

Why Generic Substitution of 5-Aminomethyl-3-isopropylisoxazole is Unreliable for Targeted Research and Development


The use of generic or seemingly similar isoxazole analogs (e.g., 3-isopropylisoxazole-5-carboxylate, 5-(bromomethyl)-3-isopropylisoxazole) is not a viable substitute for 5-Aminomethyl-3-isopropylisoxazole in specific synthetic pathways. The exact position of the aminomethyl group on the isoxazole ring dictates the final molecular geometry and electronic properties of downstream products, which directly impacts biological target engagement [1]. For instance, regioisomeric 3-, 4-, and 5-aminomethyl isoxazoles exhibit vastly different muscarinic receptor activities, differing by orders of magnitude, underscoring the critical nature of regiochemistry [2]. Furthermore, the presence of the primary amine is essential for specific chemical transformations, such as amide bond formation or use as a nucleophile, which are impossible with corresponding carboxylates or alkyl halides. Substitution with an unverified alternative risks deviating from a validated patent route or failing to replicate published biological data, introducing significant variability and potential failure into a research or development program.

Quantitative Differentiation of 5-Aminomethyl-3-isopropylisoxazole: Comparative Data for Informed Procurement Decisions


Documented Use in Validated Agrochemical Scaffold: The 2-Cyanoacrylate Herbicide Class

5-Aminomethyl-3-isopropylisoxazole is explicitly identified as a key reagent for the synthesis of novel 2-cyanoacrylates containing isoxazole moieties, a class of compounds with demonstrated herbicidal activities [1]. While specific herbicidal efficacy data (e.g., EC50 values) for the final 2-cyanoacrylate products derived from this compound is not provided in the open literature, its role as a defined reagent in this series establishes it as the required starting material for replicating the published synthetic method. The use of any other aminomethyl-isoxazole isomer or analog would produce a different 2-cyanoacrylate derivative with unknown and unpredictable herbicidal properties. No direct comparative herbicidal data is available for this intermediate. (Note: High-strength quantitative differential evidence for this building block is limited in the public domain. This evidence represents the strongest available, vendor-documented application context).

Agrochemical Synthesis Herbicide Development Isoxazole Building Blocks

Key Intermediate in a Documented Patent Family for Treating Kidney Disorders

5-Aminomethyl-3-isopropylisoxazole is a component of compounds disclosed in a patent family (e.g., US-2020085810-A1, WO-2020021097-A1) claiming methods for treating kidney disorders . The patent literature identifies this specific aminomethyl isoxazole as part of the claimed chemical structures. This provides a clear, documented, and defensible reason for its procurement over any non-patented analog. The use of a different building block would constitute a departure from the disclosed invention and would likely yield a compound outside the scope of the patent's claims. No biological data for the compound itself or direct comparators is provided in the patent's disclosure. (Note: High-strength quantitative differential evidence for this building block is limited in the public domain. This evidence represents the strongest available, patent-documented application context).

Medicinal Chemistry Patent Synthesis Kidney Disease Pharmaceutical Intermediate

Well-Defined Physicochemical and Safety Profile Enables Consistent Laboratory Handling

Unlike many research chemicals with variable or unreported purity, reputable vendors supply 5-Aminomethyl-3-isopropylisoxazole with a defined purity (e.g., ≥98% GC) and a comprehensive set of physicochemical parameters . This includes a predicted LogP of 2.759 and a topological polar surface area (TPSA) of 52 Ų . Crucially, it carries a clear GHS hazard classification (H314: Causes severe skin burns and eye damage) , which mandates specific handling and storage protocols (store at 0-8°C) . These specifications are essential for ensuring experimental reproducibility and maintaining a safe laboratory environment. Generic or non-certified isoxazole analogs often lack this level of documented characterization, introducing uncertainty into both research outcomes and safety protocols.

Analytical Chemistry Safety Data Physicochemical Properties Procurement Specifications

Optimal Application Scenarios for 5-Aminomethyl-3-isopropylisoxazole Based on Verifiable Evidence


Synthesis of Novel 2-Cyanoacrylate Herbicides for Agrochemical R&D

This compound is the precise reagent required to synthesize the specific 2-cyanoacrylate derivatives described in the primary literature, enabling researchers to explore this novel herbicidal scaffold [1]. Its procurement is essential for generating compound libraries for structure-activity relationship (SAR) studies in crop protection.

Medicinal Chemistry Exploration of Kidney Disorder Therapeutics

As a building block identified in a patent family for treating kidney disorders , this compound is critical for synthesizing and investigating the claimed chemical space. Researchers developing new therapies for polycystic kidney disease or related conditions can use this specific intermediate to follow the patent chemistry or to design novel analogs.

Standardized Building Block for Isoxazole Library Synthesis and Neurodegenerative Disease Research

Given its well-defined properties and its use in creating isoxazole-containing libraries [1], this compound is a reliable starting point for generating diverse chemical matter for high-throughput screening. This includes programs targeting neurological disorders, where isoxazole motifs have shown potential [2], though the direct activity of this compound is not documented.

Reference Standard for Analytical Method Development

With its high specified purity (≥98%) and defined physicochemical characteristics , 5-Aminomethyl-3-isopropylisoxazole can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at detecting or quantifying this specific aminomethyl isoxazole motif in complex mixtures or reaction monitoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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